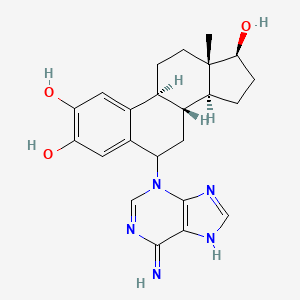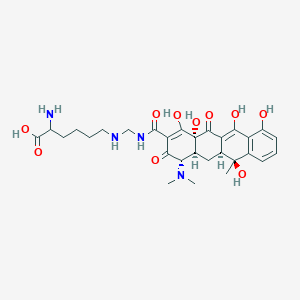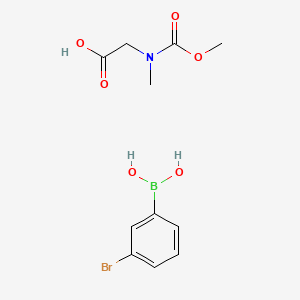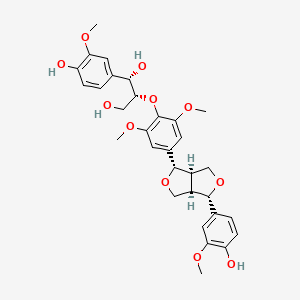
2-Hydroxy Estradiol 6-N3-Adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Estradiol 6-N3-Adenine is a synthetic compound that combines the structural features of 2-Hydroxy Estradiol and 6-N3-Adenine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The hydroxylation of estradiol is catalyzed by enzymes such as CYP1A2 and CYP3A4 . The adenine moiety is then introduced through a nucleophilic substitution reaction, where adenine is reacted with the hydroxylated estradiol under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of 2-Hydroxy Estradiol 6-N3-Adenine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted adenine compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxylated steroids and nucleobases.
Biology: Investigated for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in hormone-related disorders and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with estrogen receptors and DNA. The compound binds to estrogen receptors, modulating their activity and influencing gene expression. Additionally, the adenine moiety can intercalate into DNA, affecting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy Estradiol: A metabolite of estradiol with similar hydroxylation but lacking the adenine moiety.
6-N3-Adenine: A modified adenine with similar nucleophilic properties but lacking the steroid structure.
Uniqueness
2-Hydroxy Estradiol 6-N3-Adenine is unique due to its combined structural features, which allow it to interact with both estrogen receptors and DNA. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H27N5O3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1 |
Clave InChI |
IIQKSVGPYDEBGE-MIPWJFNXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)




![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)



![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
